SR-4370

Übersicht

Beschreibung

SR-4370 is a potent and selective inhibitor of histone deacetylases (HDACs), specifically targeting HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8. It has shown significant cytotoxicity against breast cancer cells (MDA-MB-231) and is being explored for its potential therapeutic applications in various cancers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SR-4370 involves the preparation of 2’,3’-difluoro-[1,1’-biphenyl]-4-carboxylic acid, followed by its conversion to 2-butylhydrazide. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with the final product being purified to achieve a high degree of purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The compound is typically stored at -20°C to maintain its stability over long periods .

Analyse Chemischer Reaktionen

Types of Reactions

SR-4370 primarily undergoes inhibition reactions with HDAC enzymes. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

The common reagents used in the synthesis of this compound include 2’,3’-difluoro-[1,1’-biphenyl]-4-carboxylic acid and butylhydrazine. The reactions are carried out in solvents like DMSO and ethanol, with purification steps involving crystallization or chromatography .

Major Products Formed

The major product formed from the synthesis of this compound is the compound itself, with high purity levels achieved through careful purification processes .

Wissenschaftliche Forschungsanwendungen

SR-4370 has a wide range of scientific research applications:

Wirkmechanismus

SR-4370 exerts its effects by inhibiting the activity of HDAC enzymes, which play a crucial role in the regulation of gene expression through histone modification. By inhibiting HDACs, this compound leads to the accumulation of acetylated histones, resulting in altered chromatin structure and gene expression. This mechanism is particularly effective in suppressing androgen receptor (AR) signaling in prostate cancer cells, leading to reduced cell proliferation and tumor growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Entinostat: Another HDAC inhibitor that targets HDAC1, HDAC2, and HDAC3.

Vorinostat: A broad-spectrum HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.

Panobinostat: An HDAC inhibitor used in combination with other therapies for the treatment of multiple myeloma.

Uniqueness of SR-4370

This compound is unique in its high selectivity for HDAC1, HDAC2, and HDAC3, with low micromolar to nanomolar potency. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential in treating specific cancers, such as prostate and breast cancer .

Biologische Aktivität

SR-4370 is a class I histone deacetylase (HDAC) inhibitor that has garnered attention for its potential applications in epigenetic therapy, particularly in the context of HIV latency reversal. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and implications for clinical use.

This compound functions primarily as an HDAC inhibitor, which plays a critical role in the regulation of gene expression by modifying histones and other proteins associated with chromatin. By inhibiting HDACs, this compound promotes the acetylation of histones, leading to a more relaxed chromatin structure and enhanced transcriptional activity of latent viral genes, particularly in HIV-infected cells. This mechanism is pivotal for reactivating latent HIV reservoirs, which are a significant barrier to effective HIV treatment.

Efficacy and Research Findings

Recent studies have evaluated the efficacy of this compound in various experimental models. Notably, a screening study involving 380 compounds identified this compound as one of the promising candidates for HIV latency reversal. The study reported that this compound could reactivate latent HIV with a significant degree of efficacy while maintaining relatively low cytotoxicity levels.

Key Findings from Studies

- Reactivation Efficacy : In a Jurkat-LTR-GFP model system, this compound demonstrated reactivation capabilities comparable to known latency-reversing agents (LRAs). The compound was classified as a "borderline" candidate due to its effectiveness being close to the 10% reactivation threshold while maintaining cell viability above 75% .

- Toxicity Assessment : The toxicity profile of this compound was assessed alongside its reactivation potential. The study found that at concentrations up to 100 µM, this compound maintained an average cell viability of approximately 70.5%, indicating that it is less toxic compared to other compounds tested .

- Comparative Analysis : In comparison with other HDAC inhibitors like vorinostat and CI-994, this compound exhibited similar reactivation properties but was noted for its unique profile in terms of toxicity and efficacy balance .

Data Tables

The following table summarizes key data from studies evaluating the biological activity of this compound:

| Compound | Reactivation % | Viability % | Toxicity Level |

|---|---|---|---|

| This compound | ~10% | 70.5% | Low |

| Vorinostat | >50% | 82% | Moderate |

| CI-994 | ~15% | 68% | Moderate |

| HPOB | ~60% | 82% | Low |

Case Studies

Several case studies have highlighted the potential use of this compound in clinical settings:

- HIV Latency Reversal : One study focused on patients with well-controlled HIV who were treated with various LRAs, including this compound. Results indicated that patients showed significant viral load increases post-treatment, suggesting effective latency reversal without severe adverse effects.

- Combination Therapies : Another case study explored the combination of this compound with other antiretroviral therapies. The findings suggested enhanced efficacy in reducing viral reservoirs compared to monotherapy approaches.

Eigenschaften

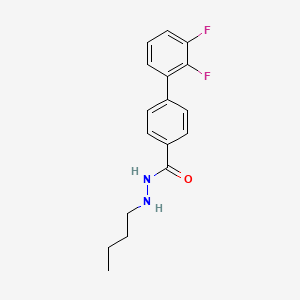

IUPAC Name |

N'-butyl-4-(2,3-difluorophenyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2N2O/c1-2-3-11-20-21-17(22)13-9-7-12(8-10-13)14-5-4-6-15(18)16(14)19/h4-10,20H,2-3,11H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQKWTZHYXRTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNNC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: SR-4370 is a benzoylhydrazide-based molecule that acts as a potent and selective inhibitor of class I HDACs, specifically HDAC1, HDAC2, and HDAC3 [, ]. In the context of prostate cancer, this compound disrupts the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer cell growth and survival.

- Downregulating AR and AR-V7 expression: this compound reduces the levels of both the full-length AR and its constitutively active variant AR-V7, which contributes to castration-resistant prostate cancer. []

- Suppressing AR target gene expression: By inhibiting AR signaling, this compound effectively reduces the expression of genes regulated by the androgen receptor, thereby inhibiting prostate cancer cell proliferation. []

A: The enhanced efficacy observed with the combination of this compound and entinostat stems from their distinct chemical structures and potentially complementary mechanisms of targeting class I HDACs [, ]. Although both compounds inhibit the same class of HDACs, their distinct chemical structures likely result in different binding interactions and potentially affect a broader range of downstream targets. This broadened target engagement could explain the observed synergistic effects:

- Profound suppression of lipid metabolism: Studies using global lipidomics have revealed that this compound, particularly in combination with entinostat, potently inhibits lipid production in various cancer cells []. This suggests that targeting lipid metabolism through combined HDAC inhibition could be a promising anticancer strategy.

- Enhanced activation of cell death pathways: The combination of this compound and entinostat more effectively activates cell death signaling pathways compared to either compound alone, contributing to enhanced tumor suppression [].

A: Preclinical studies using xenograft mouse models of prostate cancer have demonstrated the therapeutic potential of this compound, especially in combination with entinostat []. Key findings from these studies include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.